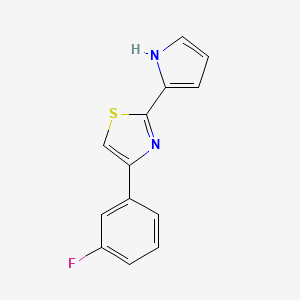
4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features a fluorophenyl group and a pyrrolyl group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiazole.
Introduction of Pyrrolyl Group: The pyrrolyl group can be introduced through a similar coupling reaction or via direct substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the thiazole ring or the fluorophenyl group, potentially leading to the formation of dihydrothiazoles or defluorinated products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: N-oxides of the pyrrolyl group.
Reduction: Dihydrothiazoles or defluorinated products.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(3-Chlorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole: Contains a chlorine atom instead of fluorine, which may lead to different chemical and biological properties.
4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole: Contains a methyl group, which may influence its steric and electronic properties.
Uniqueness
The presence of the fluorine atom in 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole may impart unique properties such as increased lipophilicity, altered electronic distribution, and enhanced metabolic stability, making it distinct from its analogs.
特性
分子式 |
C13H9FN2S |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
4-(3-fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C13H9FN2S/c14-10-4-1-3-9(7-10)12-8-17-13(16-12)11-5-2-6-15-11/h1-8,15H |
InChIキー |
WNQASTLADMONEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=N2)C3=CC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13246600.png)


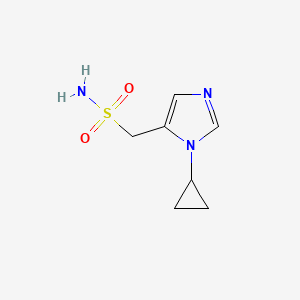
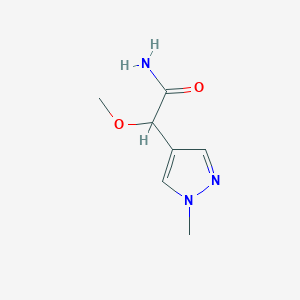
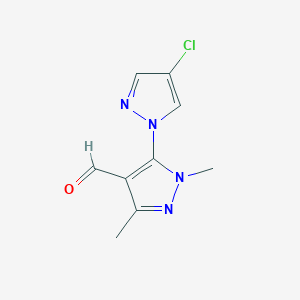
![4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid](/img/structure/B13246667.png)
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13246668.png)
![3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B13246671.png)
![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13246688.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13246689.png)
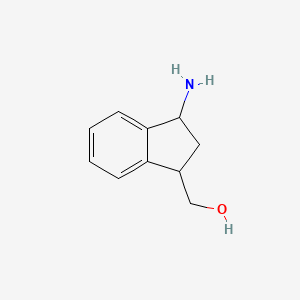
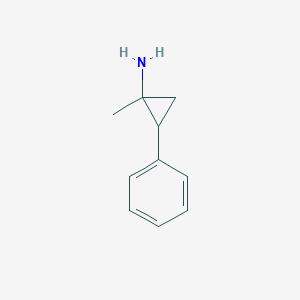
![(2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B13246716.png)
